2-Butil-5-cloro-1,3-benzoxazol

Descripción general

Descripción

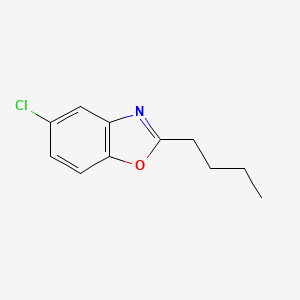

2-Butyl-5-chloro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, pharmaceuticals, and industrial chemistry. The structure of 2-Butyl-5-chloro-1,3-benzoxazole consists of a benzene ring fused to an oxazole ring, with a butyl group at the second position and a chlorine atom at the fifth position.

Aplicaciones Científicas De Investigación

2-Butyl-5-chloro-1,3-benzoxazole has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.

Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industrial Chemistry: The compound is utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Mecanismo De Acción

Target of Action

2-Butyl-5-chloro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc. that are involved in the pathway of disease formation and proliferation .

Biochemical Pathways

Benzoxazole derivatives are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . This suggests that these compounds may affect a variety of biochemical pathways related to these conditions.

Result of Action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial , antitumor , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others .

Análisis Bioquímico

Biochemical Properties

Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . They are known to exhibit a broad range of biological activities, such as antibacterial, antifungal, and anticancer effects .

Cellular Effects

Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of 2-Butyl-5-chloro-1,3-benzoxazole is not well-defined. Benzoxazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-chloro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of 2-aminophenol with 5-chloro-2-butylbenzaldehyde in the presence of a catalyst such as polyphosphoric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the synthesis of benzoxazole derivatives, including 2-Butyl-5-chloro-1,3-benzoxazole, often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as metal catalysts or nanocatalysts are used to optimize the reaction conditions and reduce the reaction time .

Análisis De Reacciones Químicas

Types of Reactions: 2-Butyl-5-chloro-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chlorine atom at the fifth position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced benzoxazole derivatives.

Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Comparación Con Compuestos Similares

- 2-Butyl-5-nitro-1,3-benzoxazole

- 2-Butyl-5-methyl-1,3-benzoxazole

- 2-Butyl-5-fluoro-1,3-benzoxazole

Comparison: 2-Butyl-5-chloro-1,3-benzoxazole is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. Compared to its nitro, methyl, and fluoro counterparts, the chloro derivative exhibits different reactivity and biological activity profiles. For instance, the chlorine atom enhances the compound’s ability to undergo nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry .

Actividad Biológica

2-Butyl-5-chloro-1,3-benzoxazole is a member of the benzoxazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

2-Butyl-5-chloro-1,3-benzoxazole features a butyl group and a chlorine atom attached to the benzoxazole ring. This structural configuration contributes to its unique chemical reactivity and biological activity. The molecular weight of this compound is approximately 220.23 g/mol.

Antimicrobial Activity

Research indicates that benzoxazole derivatives, including 2-butyl-5-chloro-1,3-benzoxazole, exhibit significant antimicrobial properties. Studies have shown that these compounds can act against various bacterial strains, particularly Gram-positive bacteria such as Bacillus subtilis and some fungal pathogens like Candida albicans .

Table 1: Antimicrobial Activity of 2-Butyl-5-chloro-1,3-benzoxazole

| Microorganism | Activity | Reference |

|---|---|---|

| Bacillus subtilis | Active | |

| Escherichia coli | Inactive | |

| Candida albicans | Active |

Anticancer Properties

The compound has also been studied for its anticancer potential. Various benzoxazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The structure–activity relationship studies suggest that modifications to the benzoxazole ring can enhance anticancer activity .

Table 2: Cytotoxicity of Benzoxazole Derivatives

The biological activity of 2-butyl-5-chloro-1,3-benzoxazole can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : It is known to inhibit key enzymes involved in cancer progression and microbial resistance.

- Cell Signaling Pathways : The compound may affect cell signaling pathways that regulate proliferation and apoptosis in cancer cells.

- Gene Expression Modulation : Changes in gene expression profiles have been observed upon treatment with benzoxazole derivatives, indicating their potential as therapeutic agents .

Case Studies

Recent studies have highlighted the efficacy of benzoxazole derivatives in treating infections and cancer:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various benzoxazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds with halogen substitutions exhibited superior activity compared to their non-halogenated counterparts .

- Cytotoxicity Assessment : Another research project focused on the cytotoxic effects of 2-butyl-5-chloro-1,3-benzoxazole on multiple cancer cell lines. The findings revealed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for future drug development .

Propiedades

IUPAC Name |

2-butyl-5-chloro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFBGGGUYHSOQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817869 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.